5beta-Pregnan-12-one
Description
5β-Pregnan-3α-ol-20-one (CAS 128-20-1), also known as pregnanolone, is a neuroactive steroid with a 5β-reduced pregnane backbone, a 3α-hydroxyl group, and a 20-ketone moiety. It is classified as a reagent and has >95% purity . Structurally, it differs from endogenous 5α-reduced steroids (e.g., allopregnanolone) in the stereochemistry of the A/B ring junction (5β vs. 5α configuration). Pregnanolone is a potent modulator of the γ-aminobutyric acid-A (GABAₐ) receptor, influencing chloride ion conductance and neuronal excitability . However, its safety data sheet highlights carcinogenicity concerns (Category 2, H351 warning) .
Properties
CAS No. |
17996-90-6 |
|---|---|
Molecular Formula |
C21H34O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C21H34O/c1-4-14-9-11-17-16-10-8-15-7-5-6-12-20(15,2)18(16)13-19(22)21(14,17)3/h14-18H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,20-,21+/m0/s1 |
InChI Key |
TYYQBQYMGPUGDF-JUPNMBMKSA-N |
SMILES |
CCC1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CCC1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
Synonyms |
5β-Pregnan-12-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural features influencing activity at GABAₐ receptors include:
- C3 substituent : A 3α-hydroxyl group is critical for receptor modulation.
- C20 substituent : A ketone enhances potency compared to hydroxyl or ester groups.
- A/B ring configuration : 5α vs. 5β stereochemistry alters receptor binding efficacy.
Below is a comparative analysis of pregnanolone and related steroids:
*Note: IC₅₀ values for pregnanolone are inferred from structurally similar 5α-analogues .
Mechanistic and Pharmacological Insights
5β vs. 5α Isomers: The 5β configuration in pregnanolone reduces receptor-binding efficacy compared to 5α isomers like allopregnanolone. For example, 5α-pregnan-3α-ol-20-one modulates [³⁵S]TBPS binding at 17 nM in cortical membranes, whereas 5β isomers may exhibit weaker or region-specific effects . 5β steroids are less prevalent endogenously but may act as partial agonists or modulators with unique kinetic properties .
Role of the 20-Ketone :
- The 20-ketone is essential for high-potency GABAₐ modulation. Replacement with hydroxyl groups (e.g., 5β-Pregnane-3α,17α,20α-triol) abolishes activity .
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